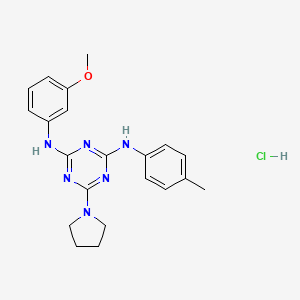

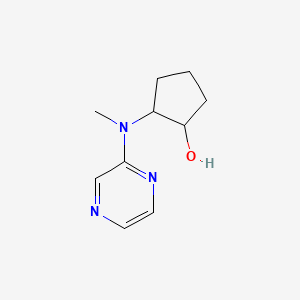

![molecular formula C11H15N3O2 B2496525 Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate CAS No. 2248290-26-6](/img/structure/B2496525.png)

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate, also known as DMCPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMCPA is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate acts as a positive allosteric modulator of GABA(A) receptors, which enhances the inhibitory effect of GABA on neuronal activity. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate binds to a specific site on the receptor that is distinct from the GABA binding site, and induces a conformational change that increases the affinity and efficacy of GABA. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to increase the amplitude and decay time of GABAergic currents in hippocampal neurons, and to enhance the cognitive performance of rodents in various behavioral tasks.

Biochemical and Physiological Effects:

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to have specific effects on the alpha5 subtype of GABA(A) receptors, which are mainly expressed in the hippocampus and play a key role in learning and memory. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate enhances the inhibitory effect of GABA on neuronal activity, which leads to a reduction in the excitability and synchronization of hippocampal neurons. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to improve the performance of rodents in various behavioral tasks that involve hippocampus-dependent memory, such as the Morris water maze and the novel object recognition test. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has also been shown to have anxiolytic and anticonvulsant effects in rodents, which may be mediated by the modulation of GABA(A) receptors.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has several advantages for lab experiments, including its high affinity and selectivity for the alpha5 subtype of GABA(A) receptors, its ability to enhance the inhibitory effect of GABA on neuronal activity, and its potential applications in the study of learning and memory. However, Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate also has some limitations, such as its relatively low solubility in aqueous solutions, its potential toxicity and side effects, and its limited availability and high cost.

Future Directions

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has potential applications in various fields of scientific research, such as neuroscience, pharmacology, and drug discovery. Some possible future directions for Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate research include:

1. Further investigation of the structure-activity relationship of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate and its analogs, in order to optimize their pharmacological properties and reduce their toxicity and side effects.

2. Development of novel ligands for GABA(A) receptors that target specific subtypes and have improved therapeutic efficacy and safety.

3. Study of the role of alpha5 GABA(A) receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, and the potential of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate and other ligands as therapeutic agents.

4. Application of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate and other GABA(A) receptor ligands in the development of new drugs for the treatment of anxiety, epilepsy, and sleep disorders, and the evaluation of their efficacy and safety in preclinical and clinical trials.

In conclusion, Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate is a pyridazine derivative that has potential applications in scientific research as a ligand for GABA(A) receptors. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has advantages and limitations for lab experiments, and its future directions include further investigation of its pharmacological properties, study of its role in neurological and psychiatric disorders, and application in drug discovery.

Synthesis Methods

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate can be synthesized using various methods, including the reaction of 2,2-dimethylcyclopropylamine with 2,3-dichloropyridazine followed by methylation, or the reaction of 2,2-dimethylcyclopropylamine with 2,4-dichloropyridazine followed by methylation and cyclization. The yield of Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.

Scientific Research Applications

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been used in scientific research as a ligand for GABA(A) receptors, which are important targets for the treatment of anxiety, epilepsy, and sleep disorders. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has been shown to have high affinity and selectivity for the alpha5 subtype of GABA(A) receptors, which are mainly expressed in the hippocampus and play a key role in learning and memory. Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate has also been used as a tool compound to study the function of GABA(A) receptors and their modulation by other ligands.

properties

IUPAC Name |

methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-11(2)6-8(11)13-9-7(10(15)16-3)4-5-12-14-9/h4-5,8H,6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIJLUFCWKAJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1NC2=C(C=CN=N2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

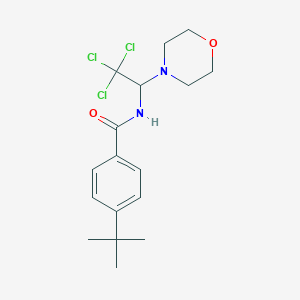

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

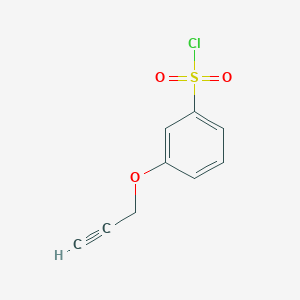

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)

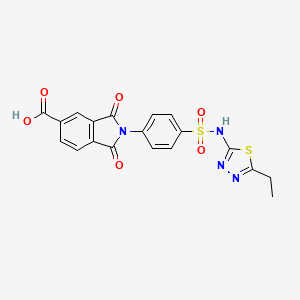

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)